Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate

Purity Quality control Stereochemistry

In multi-step syntheses, unprotected carboxylic acid protons quench strong nucleophiles/bases, requiring costly protection-deprotection sequences that add steps and material loss. The racemic methyl ester eliminates this burden: it bears zero H-bond donors and an intermediate logP (XLogP3=0.4), allowing direct use with Grignard reagents, LDA, or LiAlH₄. At 98% purity, it reduces the need for column chromatography at each intermediate stage, boosting overall yield and meeting final-product specifications faster.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1803582-95-7
Cat. No. B12429001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate
CAS1803582-95-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN2CCCC2CO1
InChIInChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3
InChIKeyBTQWSGIBAROLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (CAS 1803582-95-7): Identity & Scaffold


Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (CAS 1803582-95-7) is a fully saturated bicyclic heterocycle comprising a fused pyrrolidine–oxazine core bearing a methyl ester at the 3-position (molecular formula C9H15NO3, MW 185.22 g/mol) [1]. It belongs to the hexahydro-pyrrolo[2,1-c][1,4]oxazine family, a scaffold recognized in medicinal chemistry for generating conformationally constrained building blocks [2]. The compound is supplied as a racemic mixture with a typical commercial purity of ≥97–98% . Its key computed physicochemical descriptors include XLogP3 = 0.4, zero hydrogen-bond donors, four hydrogen-bond acceptors, and two rotatable bonds [1].

Methyl Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate: Why Substitution Fails


Although several hexahydro-pyrrolo[2,1-c][1,4]oxazine derivatives share the same core scaffold, they are not interchangeable because even subtle changes in functionalization, stereochemistry, or ring saturation produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational freedom that directly impact reactivity in downstream synthetic sequences [1][2]. The racemic methyl ester at the 3-position represents a precise balance of properties—intermediate logP, no H-bond donor, and two rotatable bonds—that differs sharply from the free carboxylic acid regioisomers (XLogP3 difference of 4.6–4.9 log units; 1 additional H-bond donor) and from the enantiopure form (altered cost and availability) [1][3][4]. Substituting any close analog therefore changes the solubility profile, the suitability for anhydride or coupling reactions, and the stereochemical outcome of subsequent asymmetric transformations.

Methyl Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate: Differentiation Evidence


Purity Advantage Over Enantiopure Methyl Ester

The racemic methyl ester (target) is consistently supplied at 98% purity by Bidepharm and Leyan, whereas the single enantiomer methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (CAS 1909286-90-3) is listed at 95% purity by Leyan . This 3-percentage-point purity difference is significant for applications where trace impurities (e.g., residual solvents, diastereomers) can interfere with sensitive catalytic or biological assays.

Purity Quality control Stereochemistry

Lipophilicity Advantage Over Carboxylic Acid Regioisomers

The target methyl ester has an XLogP3 of 0.4 [1]. In contrast, the (3R,8aS)-3-carboxylic acid free acid (CAS 1821818-54-5) records an XLogP3 of –2.2, and the 7-carboxylic acid regioisomer (CAS 1891158-95-4) records an XLogP3 of –2.7 [2][3]. The lipophilicity gap of 4.6–4.9 log units translates to a >10,000-fold difference in octanol–water partitioning, profoundly affecting extraction behavior, chromatographic retention, and passive membrane permeability.

Lipophilicity Solubility Drug design

No Hydrogen-Bond Donor vs Free-Acid Analogs

The target methyl ester possesses zero hydrogen-bond donors (HBD count = 0) [1]. The free carboxylic acid comparators—both the 3-carboxylic acid and the 7-carboxylic acid—each contain one H-bond donor (the COOH proton) [2][3]. This functional-group distinction is absolute rather than gradual: the ester can be used directly in reactions that are incompatible with acidic protons (e.g., Grignard additions, LiAlH4 reductions without prior protection, or Mitsunobu couplings), whereas the free acids require in-situ protection or pre-neutralization steps.

Hydrogen bonding Reaction compatibility Protecting-group strategy

Conformational Flexibility Advantage Over C4-Methyl and Acid Analogs

The target compound carries two rotatable bonds (the ester methoxycarbonyl group and the C3–CO bond), as computed by Cactvs [1]. The (4S,8aS)-4-methyl analog (CAS 704883-52-3) has zero rotatable bonds , while both the 3- and 7-carboxylic acid regioisomers each have one rotatable bond [2][3]. The additional rotational degree of freedom in the target enables the ester side chain to sample a wider conformational space, which can be advantageous for fitting into enzyme active sites or for accessing reactive conformations in macrocyclization strategies.

Conformational analysis Rotatable bonds Scaffold diversity

Procurement Cost Advantage Over Enantiopure Methyl Ester

The racemic methyl ester is priced at ¥1,697 per 100 mg and ¥6,766 per gram at Bidepharm (98% purity) . The enantiopure methyl (3S,8aR) ester (CAS 1909286-90-3) is listed as 'price on request' by Leyan, indicative of custom synthesis and higher cost . Sigma-Aldrich supplies the related (3R,8aS)-3-carboxylic acid hydrochloride at 95% purity with a specification sheet confirming RT storage and normal shipping temperature, but no catalog price is disclosed on the public page, implying a premium sourcing model . For non-stereoselective applications, the racemate's transparent pricing and multi-gram availability confer a procurement advantage that eliminates the lead-time and cost uncertainty associated with chiral resolution or asymmetric synthesis.

Cost efficiency Chemical procurement Scale-up

Methyl Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate: Procurement-Driven Applications


Multi-Step Synthesis with High-Purity Intermediate

When the target is used as a late-stage intermediate in a linear synthesis exceeding five steps, the 98% vendor purity reduces the need for column chromatography at each intermediate stage. This is in contrast to the enantiopure ester (95% purity) , where the additional 3% impurities—potentially including stereoisomeric contaminants—can accumulate and depress the overall yield. Procuring the higher-purity racemate minimizes time spent on purification and increases the probability of meeting final-product specification thresholds in medicinal chemistry campaigns.

Organometallic Reactions Incompatible with Free Acids

Reaction schemes employing strong nucleophiles or bases (e.g., Grignard reagents, LDA, or LiAlH4) cannot tolerate unprotected carboxylic acid protons. The target methyl ester bears zero H-bond donors [1], allowing it to be used directly without a protection–deprotection sequence. In contrast, the 3- and 7-carboxylic acid regioisomers each carry one acidic proton [2][3], mandating a protection step that adds cost, time, and material loss. For process chemists optimizing synthetic routes, the ester form directly eliminates one to two operational steps.

Racemic Fragment Library Construction

For fragment-based screening libraries where stereochemical enrichment is not required at the initial hit-finding stage, the racemic methyl ester provides a cost-accessible entry point at ¥6,766/g , whereas the enantiopure analog is available only on a custom-quote basis . This pricing transparency allows budget-constrained academic labs to acquire multi-gram quantities for array synthesis without the financial uncertainty associated with chiral specialty chemicals.

Physicochemical Optimization with Neutral Lipophilic Scaffold

When a medicinal chemistry program aims to lower the topological polar surface area (TPSA) or increase logD of a lead series, the target methyl ester's XLogP3 of 0.4 [1] and absence of an acidic proton offer a favorable starting point relative to the carboxylic acid analogs (XLogP3 = –2.2 to –2.7) [2][3]. The 4.6–4.9 log-unit lipophilicity gap is substantial enough to alter the compound's behavior in standard ADME assays (e.g., Caco-2 permeability, microsomal stability), making the ester the preferred choice when aiming for CNS or intracellular targets.

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